

FT895: A Potent and Selective Chemical Probe for Histone Deacetylase 11 (HDAC11)

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression and various cellular processes by removing acetyl groups from histone and non-histone proteins. The HDAC family is divided into four classes, with HDAC11 being the sole member of Class IV. Emerging evidence has implicated HDAC11 in a range of biological functions, including the regulation of immune cells, RNA splicing, and fatty acid deacylation. Its association with cancer and inflammatory diseases has made it an attractive target for therapeutic intervention.

FT895 has emerged as a highly potent and selective chemical probe for studying the biological functions of HDAC11. This N-hydroxy-tetrahydroisoquinoline-7-carboxamide analog demonstrates remarkable selectivity for HDAC11, enabling researchers to dissect its specific roles without the confounding effects of inhibiting other HDAC isoforms. This technical guide provides a comprehensive overview of **FT895**, including its biochemical and cellular activity, experimental protocols for its use, and its effects on key signaling pathways.

Quantitative Data Summary

The potency and selectivity of **FT895** have been characterized across various studies. The following tables summarize the key quantitative data for easy comparison.



Table 1: In Vitro Potency of FT895 against HDAC11

Assay Type	Substrate	IC50 (nM)	Reference
Enzymatic Assay	Trifluoroacetyl lysine compound	3	
HPLC Assay	Myristoyl-H3K9	740	

Note: The significant difference in IC50 values is attributed to the different substrates used in the assays, highlighting the importance of assay conditions in interpreting potency data.

Table 2: In Vitro Selectivity Profile of FT895

HDAC Isoform	Selectivity vs. HDAC11	Reference
Other 10 HDAC family members	>1000-fold	
HDAC4	Inhibited at 25 μM	
HDAC8	Inhibited at 9.2 μM	-

Table 3: Cellular Activity of FT895

Cell Line	Assay	Endpoint	Effective Concentration	Reference
HeLa	Antiviral Assay	EC50 against EV71	0.1 μΜ	
HeLa	Cytotoxicity Assay	CC50	>100 μM	
3T3-L1 Adipocytes	Western Blot	UCP1 Protein Induction	Not specified	
Non-small cell lung cancer	RT-PCR	Decreased Sox2 mRNA	5 and 10 μM	-



Experimental Protocols

Detailed methodologies are crucial for the successful application of **FT895** as a chemical probe. The following are protocols for key experiments cited in the literature.

Biochemical HDAC11 Activity Assay (General Protocol)

This protocol is a generalized procedure based on commonly used methods for assessing HDAC11 inhibition.

Materials:

- Recombinant human HDAC11
- Fluorogenic HDAC substrate (e.g., Boc-Lys(TFA)-AMC)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
- Developer solution (e.g., Trypsin in a suitable buffer)
- FT895 (or other inhibitors) dissolved in DMSO
- Microplate reader

Procedure:

- Prepare a serial dilution of FT895 in assay buffer.
- In a 96-well plate, add recombinant HDAC11 to each well.
- Add the diluted FT895 or DMSO (vehicle control) to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.
- Initiate the reaction by adding the fluorogenic HDAC substrate.
- Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
- Stop the reaction by adding the developer solution.



- Measure the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.
- Calculate the percent inhibition and determine the IC50 value by fitting the data to a doseresponse curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context.

Materials:

- Cells of interest
- FT895
- PBS (Phosphate-Buffered Saline)
- Lysis buffer with protease inhibitors
- Equipment for heating cells (e.g., PCR cycler)
- Equipment for protein quantification (e.g., Western blot apparatus)

Procedure:

- Culture cells to the desired confluency.
- Treat cells with **FT895** or vehicle (DMSO) for a specific duration.
- Harvest the cells and resuspend them in PBS.
- Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
- Lyse the cells by freeze-thawing or with a suitable lysis buffer.
- Separate the soluble protein fraction from the precipitated proteins by centrifugation.



- Analyze the amount of soluble HDAC11 in the supernatant by Western blotting or other protein detection methods.
- Binding of FT895 to HDAC11 will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.

Immunoprecipitation and Western Blotting

This protocol is used to assess the levels of specific proteins and their modifications in response to **FT895** treatment.

Materials:

- Cells treated with FT895 or vehicle
- RIPA buffer or other suitable lysis buffer
- Primary antibodies (e.g., anti-HDAC11, anti-acetylated-H3, anti-α-tubulin)
- Secondary antibodies conjugated to HRP
- Protein A/G agarose beads (for immunoprecipitation)
- SDS-PAGE gels and blotting membranes
- Chemiluminescent substrate

Procedure:

- Lyse the treated cells and quantify the protein concentration.
- For Immunoprecipitation: Incubate the cell lysate with the primary antibody overnight, followed by incubation with protein A/G beads. Wash the beads and elute the bound proteins.
- For Western Blotting: Separate the proteins from the cell lysate or immunoprecipitation eluate by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.



- Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk).
- Incubate the membrane with the primary antibody.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.

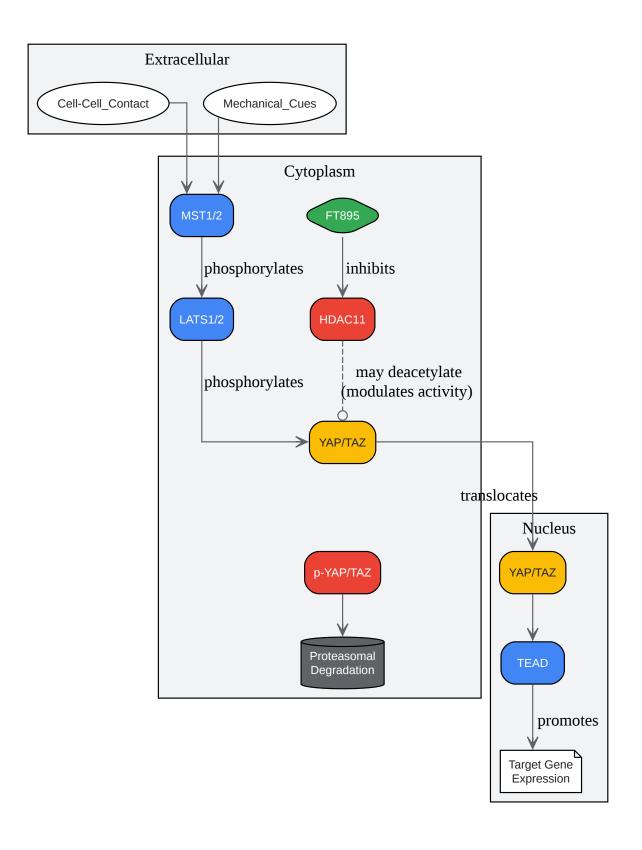
Signaling Pathways and Mechanisms of Action

FT895 has been utilized to elucidate the role of HDAC11 in various signaling pathways.

Hippo Signaling Pathway

FT895 has been shown to potentiate the effects of other anti-cancer agents by modulating the Hippo signaling pathway. Inhibition of HDAC11 by **FT895** can lead to the suppression of the transcriptional co-activators TAZ and TEAD, which are key downstream effectors of the Hippo pathway.





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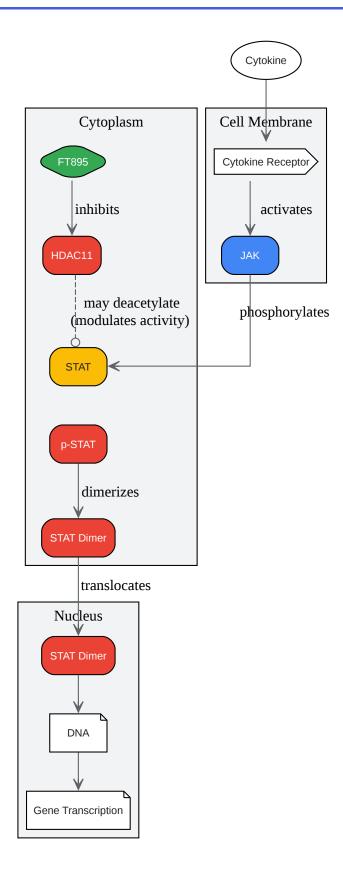
Caption: FT895 modulates the Hippo signaling pathway.



JAK/STAT Signaling Pathway

FT895 has been observed to block the JAK/STAT signaling pathway, which is crucial for cytokine signaling and immune responses. By inhibiting HDAC11, **FT895** can interfere with the phosphorylation and activation of STAT proteins, thereby downregulating the expression of target genes involved in cell proliferation and survival.





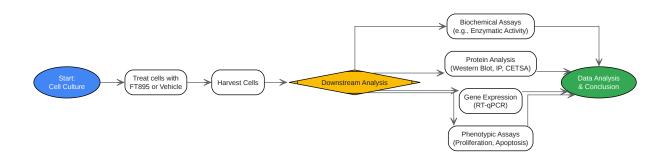
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Caption: FT895 inhibits the JAK/STAT signaling pathway.



Experimental Workflow Example

The following diagram illustrates a general workflow for investigating the effects of **FT895** on a specific cellular process.



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Caption: General experimental workflow using FT895.

Conclusion

FT895 is an invaluable tool for the scientific community, offering high potency and selectivity for HDAC11. Its utility in dissecting the specific biological roles of HDAC11 in various cellular contexts is well-documented. This guide provides a foundational understanding of FT895's properties and methodologies for its use. Researchers are encouraged to consider the specific experimental context, such as the choice of substrate in biochemical assays, to ensure accurate interpretation of results. The continued use of FT895 will undoubtedly further illuminate the physiological and pathological functions of HDAC11, paving the way for potential therapeutic strategies targeting this unique enzyme.

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Phone: (601) 213-4426

Email: info@benchchem.com